An In-depth Technical Guide to 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid
An In-depth Technical Guide to 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid
A Comprehensive Overview for Researchers and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the biological activities, metabolic pathways, and experimental protocols for 9(Z),12(Z),15(Z)-Heneicosatrienoic acid is limited. This guide provides a comprehensive overview of its known chemical properties and extrapolates potential biological roles, metabolic pathways, and experimental methodologies based on the current understanding of similar odd-chain and polyunsaturated fatty acids.
Core Chemical and Physical Data
9(Z),12(Z),15(Z)-Heneicosatrienoic acid is a long-chain, polyunsaturated, odd-chain fatty acid. Its structure features a 21-carbon backbone with three cis-configured double bonds at the 9th, 12th, and 15th carbon positions.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₆O₂ | [1] |
| Molecular Weight | 320.51 g/mol | [1] |
| CAS Number | 18211-44-4 | [1] |
| Alternate Names | cis-9,12,15-Heneicosatrienoic acid; 9-cis,12-cis,15-cis-Heneicosatrienoic acid | [1] |
| Lipid Number | C21:3 | |
| Physical State | Liquid (in solution) | |
| Purity | >98% (as commercially available) | |
| Storage | Freezer |
Potential Biosynthesis and Metabolism
While the specific metabolic pathway for 9(Z),12(Z),15(Z)-Heneicosatrienoic acid has not been elucidated, it is plausible that it is metabolized via pathways common to other odd-chain polyunsaturated fatty acids. Research has shown that a rat liver cell line can convert C19 odd-chain polyunsaturated fatty acids (PUFAs) into C21 and C23 PUFAs, suggesting that endogenous metabolism of odd-chain PUFAs occurs.[2]
Proposed Biosynthesis
The biosynthesis of odd-chain fatty acids typically starts with propionyl-CoA as a primer, in contrast to the acetyl-CoA primer used for even-chain fatty acids.[3][4] The elongation of the fatty acid chain then proceeds with the addition of two-carbon units from malonyl-CoA.[3][4]
Proposed Catabolism: Beta-Oxidation
The catabolism of odd-chain fatty acids largely follows the same beta-oxidation pathway as even-chain fatty acids, with the key difference occurring in the final cycle.[5][6][7] Instead of producing two acetyl-CoA molecules, the final thiolytic cleavage of a five-carbon fatty acyl-CoA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[8] The propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the citric acid cycle.[7][8]
Potential Biological Activities and Signaling
There is a paucity of data on the biological effects of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid. However, studies on other polyunsaturated and odd-chain fatty acids may provide insights into its potential roles. Polyunsaturated fatty acids are known to be precursors to a variety of signaling molecules and are integral components of cellular membranes, influencing their biophysical properties.[9]
A synthetic C21:3n-3 fatty acid analogue, beta-oxa 21:3n-3, has been shown to inhibit T lymphocyte proliferation and the production of inflammatory cytokines.[10] This compound also demonstrated anti-inflammatory effects in vivo.[10] These findings suggest that odd-chain polyunsaturated fatty acids like 9(Z),12(Z),15(Z)-Heneicosatrienoic acid could possess immunomodulatory and anti-inflammatory properties.
Experimental Protocols
Detailed experimental protocols for 9(Z),12(Z),15(Z)-Heneicosatrienoic acid have not been published. The following sections outline established methodologies for the analysis and synthesis of other long-chain polyunsaturated fatty acids, which can be adapted for the study of this specific compound.
Analytical Methodologies
4.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of fatty acids.[11][12] Due to their low volatility, fatty acids are typically derivatized to fatty acid methyl esters (FAMEs) prior to analysis.
Experimental Workflow for GC-MS Analysis:
Detailed Protocol:
-
Lipid Extraction: Lipids are extracted from the biological sample using a suitable solvent system, such as chloroform:methanol (2:1, v/v) according to the Folch method.
-
Transesterification: The extracted lipids are converted to FAMEs. A common method involves heating the lipid extract with a reagent like 14% boron trifluoride in methanol.
-
FAME Extraction: The resulting FAMEs are then extracted into a non-polar solvent, such as hexane.
-
GC-MS Analysis: The FAME extract is injected into a gas chromatograph equipped with a capillary column (e.g., a polar stationary phase like biscyanopropyl polysiloxane). The separated FAMEs are then detected and identified by a mass spectrometer.[12]
4.1.2. High-Performance Liquid Chromatography (HPLC)
HPLC is another valuable technique for the analysis of fatty acids, particularly for the separation of isomers.[13] Reversed-phase HPLC with a C18 column is commonly used.[14][15]
Experimental Workflow for HPLC Analysis:
Detailed Protocol:
-
Lipid Extraction and Saponification: Lipids are extracted as described for GC-MS. To analyze total fatty acids, the lipid extract is saponified (e.g., with methanolic KOH) to release the fatty acids from their esterified forms.
-
Derivatization (Optional): For sensitive detection by UV or fluorescence, the free fatty acids can be derivatized with a suitable chromophore or fluorophore.
-
HPLC Analysis: The sample is injected onto a reversed-phase HPLC column (e.g., C18). A mobile phase gradient, typically consisting of acetonitrile, water, and an acid modifier like acetic acid, is used to elute the fatty acids.[14][15]
-
Detection: The eluted fatty acids are detected using a suitable detector, such as a UV detector (if derivatized), a mass spectrometer (LC-MS), or an evaporative light scattering detector (ELSD).
Proposed Chemical Synthesis
A de novo chemical synthesis of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid has not been reported. However, a plausible synthetic route can be envisioned based on established methods for the synthesis of other polyunsaturated fatty acids. One common strategy involves the coupling of smaller, functionalized building blocks.
Hypothetical Synthetic Workflow:
Conclusion and Future Directions
9(Z),12(Z),15(Z)-Heneicosatrienoic acid represents an understudied member of the odd-chain polyunsaturated fatty acid family. While its basic chemical properties are known, a significant knowledge gap exists regarding its biological functions, metabolism, and biosynthesis. Based on related compounds, it is hypothesized to undergo beta-oxidation to yield propionyl-CoA and may possess immunomodulatory activities. The analytical and synthetic methodologies outlined in this guide provide a framework for future research into this intriguing molecule. Further investigation is warranted to elucidate its precise biological roles and to explore its potential as a therapeutic agent or a biomarker for metabolic health.
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]
- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 8. biochemistryclub.com [biochemistryclub.com]
- 9. Roles of polyunsaturated fatty acids, from mediators to membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel long chain polyunsaturated fatty acid, beta-Oxa 21:3n-3, inhibits T lymphocyte proliferation, cytokine production, delayed-type hypersensitivity, and carrageenan-induced paw reaction and selectively targets intracellular signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digital.csic.es [digital.csic.es]
- 12. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. academic.oup.com [academic.oup.com]
- 15. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
